![molecular formula C9H17N3O B13299514 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13299514.png)
2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A precursor in the synthesis of 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with similar pyrazole structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and an amino alcohol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-7-8(5-11-12-7)4-10-9(2,3)6-13/h5,10,13H,4,6H2,1-3H3,(H,11,12) |
InChI Key |
YOOXQWXKWRWBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



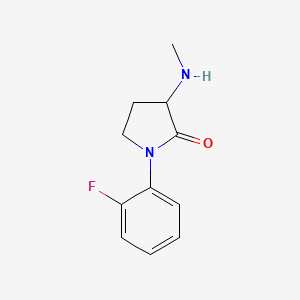
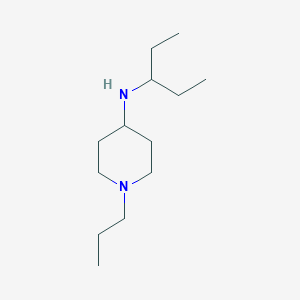

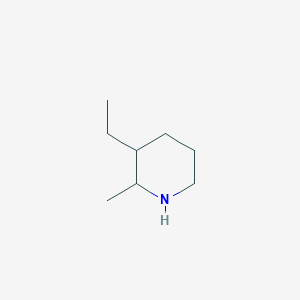
![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)

![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)
![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
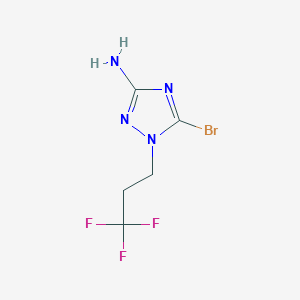
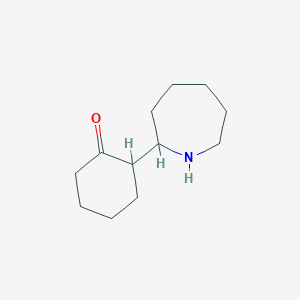

![Imidazole, 5-[2-(aminocarbonyl)vinyl]-](/img/structure/B13299513.png)
